molecular formula C8H11NO3 B175452 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione CAS No. 18886-85-6

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B175452
CAS RN: 18886-85-6
M. Wt: 169.18 g/mol
InChI Key: DBWVTDFTWIVIQA-UHFFFAOYSA-N
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Description

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C8H11NO3 . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances .


Synthesis Analysis

The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione and its derivatives has been reported in the literature . For instance, the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles gave hexahydro-1H-isoindole-1,3(2H)-dione derivatives .


Molecular Structure Analysis

The molecular structure of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6 (5)8 (11)9 (7)12/h5-6,12H,1-4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione include a molecular weight of 169.18 g/mol . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 319.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has a topological polar surface area of 57.6 Ų .

Scientific Research Applications

Synthesis and Derivative Formation

The chemical serves as a foundational structure for the synthesis of new derivatives with potential applications in materials science and chemistry. For instance, researchers have developed methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. These derivatives were further modified to obtain amino and triazole derivatives through epoxide opening reactions with sodium azide, alongside hydroxyl analogues through cis-hydroxylation processes. The versatility of these derivatives indicates their potential utility in chemical synthesis and materials science (Tan et al., 2016).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives have shown promising anticancer properties. The modification of these compounds with different substituents plays a critical role in determining their cytotoxic effects on cancer cells. Studies indicate that certain derivatives, especially those containing silyl ether and -Br groups, exhibit higher anticancer activity than some traditional chemotherapeutic agents. This suggests the potential of these compounds in the development of new anticancer drugs (Tan et al., 2020).

Antimicrobial Properties

Research into azaimidoxy compounds derived from 2-hydroxy-1H-isoindole-1,3(2H)-dione has revealed their antimicrobial potential. These compounds, synthesized through diazotization reactions, have been evaluated for their antimicrobial activities, highlighting the possibility of their use as chemotherapeutic agents (Jain et al., 2006).

Optical Properties and Materials Application

The synthesis and study of isoindoline-1,3-dione compounds have expanded into the investigation of their optical properties. Research on these compounds has included analyses of their absorbance, transmittance, and refractive indices, providing insights into their potential applications in optical materials and devices (Tan et al., 2018).

Safety And Hazards

The safety data sheet for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione indicates that it is intended for R&D use only and is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWVTDFTWIVIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279743, DTXSID60901180
Record name 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

CAS RN

18886-85-6, 5426-10-8
Record name 18886-85-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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